molecular formula C9H21N3S B1345017 (2-Diisopropylamino-ethyl)-thiourea CAS No. 886363-52-6

(2-Diisopropylamino-ethyl)-thiourea

Cat. No. B1345017
CAS RN: 886363-52-6
M. Wt: 203.35 g/mol
InChI Key: XVCFOUJNSBNIJG-UHFFFAOYSA-N
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Description

2-Diisopropylamino-ethyl)-thiourea (DIPT) is an organic compound that has been studied for its potential applications in a variety of scientific fields. DIPT is a thiourea derivative and is often used as a catalyst in organic synthesis. It has also been studied for its potential applications in biochemistry, pharmacology, and drug research.

Scientific Research Applications

Synthesis and Characterization

  • Thiourea derivatives, including those related to (2-Diisopropylamino-ethyl)-thiourea, have been synthesized for studying their complexation with metals like Ni(II), Co(III), and Pt(II), revealing potential in antifungal and yeast activity studies (Rafael del Campo et al., 2004). Another study focused on the synthesis and transformations of thiourea derivatives, showing their utility in generating thiazole and thiadiazole derivatives (K. A. Eliazyan et al., 2013).

Catalytic Applications

  • Primary amine-thiourea derivatives have been identified as active and highly enantioselective catalysts for the conjugate addition of ketones to nitroalkenes, showcasing broad substrate scope and good-to-excellent diastereoselectivity (Hongbing Huang & E. Jacobsen, 2006).

Material Science Applications

  • In material science, thiophosphoryl disulfides, including derivatives of this compound, have been explored as crosslinking agents for chloroprene rubber, offering a substitute for carcinogenic compounds and imparting significant antioxidant protection (A. Das et al., 2004).

Biological Activity

  • Research has also delved into the antibacterial and antifungal properties of thiourea derivatives. For instance, a study on microwave-assisted synthesis of new thiourea derivatives evaluated their antimicrobial activity against various bacteria and fungi, although the efficacy was minimal (Hafizi Ahyak et al., 2016).

Sensor Development

  • A new thiourea compound has been synthesized for potential use as an ionophore in metal ion sensors, showing effective binding for Hg2+ ions, highlighting its potential in selective sensing applications (F. Ngah et al., 2018).

Safety and Hazards

The safety information for “(2-Diisopropylamino-ethyl)-thiourea” includes the following hazard statements: H302 . The precautionary statements include P280 and P305+P351+P338 . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

2-[di(propan-2-yl)amino]ethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3S/c1-7(2)12(8(3)4)6-5-11-9(10)13/h7-8H,5-6H2,1-4H3,(H3,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCFOUJNSBNIJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCNC(=S)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649595
Record name N-{2-[Di(propan-2-yl)amino]ethyl}thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886363-52-6
Record name N-{2-[Di(propan-2-yl)amino]ethyl}thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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